molecular formula C20H26N6O B5671685 1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5671685
M. Wt: 366.5 g/mol
InChI Key: CJRMBYLRTLWIRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[1,5-α]pyridines and their derivatives, involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes yield compounds with significant affinity towards dopamine receptors, showcasing their potential in receptor binding assays (Li Guca, 2014). The detailed synthetic pathways provide a foundation for understanding the complex chemistry involved in producing such compounds.

Molecular Structure Analysis

Molecular structure investigations, including X-ray crystallography and Hirshfeld and DFT calculations, have been conducted on similar s-triazine compounds. These studies reveal the intermolecular interactions that dominate molecular packing and the electronic properties crucial for understanding the compound's behavior at the molecular level (Ihab Shawish et al., 2021).

Chemical Reactions and Properties

The compound exhibits a variety of chemical reactions, including those involving aromatic aldehydes leading to dienones through Claisen-Schmidt type reactions. These reactions are essential for the heterocyclization processes that form complex structures with potential biological activities (Zh. Koshetova et al., 2022).

Physical Properties Analysis

While specific studies on the physical properties of 1-(2-methoxybenzyl)-3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine were not found, related compounds' synthesis and characterization studies offer insights. These include analyses using 1H NMR, MS, and X-ray single crystal diffraction, providing information on structural confirmations and physical stability (Wu Feng, 2011).

Chemical Properties Analysis

The chemical properties of similar compounds have been extensively studied, focusing on their reactivity, potential biological activities, and interactions with biological receptors. For example, Schiff bases containing 1,2,4-triazole and pyrazole rings have been investigated for their antioxidant and α-glucosidase inhibitory activities, demonstrating significant biological potential (R. Pillai et al., 2019).

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-24-19(15-26-12-6-10-21-26)22-23-20(24)17-8-5-11-25(14-17)13-16-7-3-4-9-18(16)27-2/h3-4,6-7,9-10,12,17H,5,8,11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRMBYLRTLWIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)CC3=CC=CC=C3OC)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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